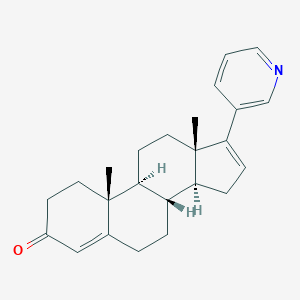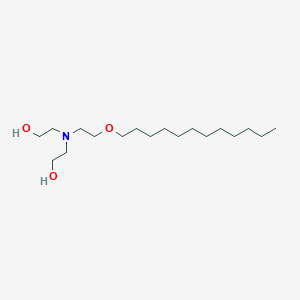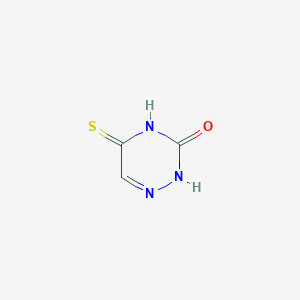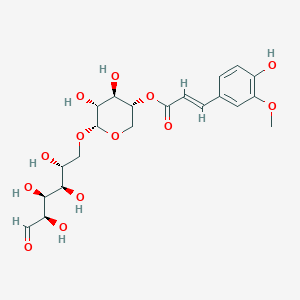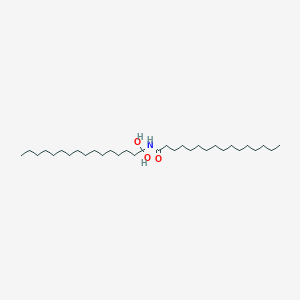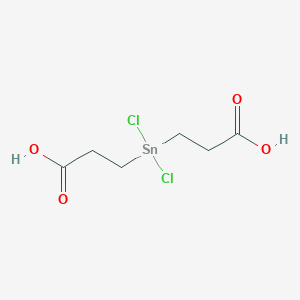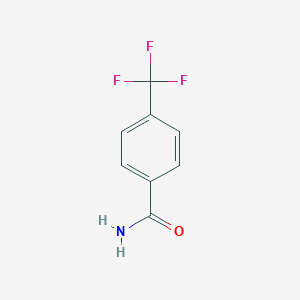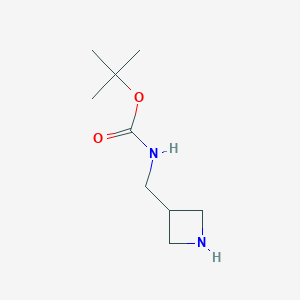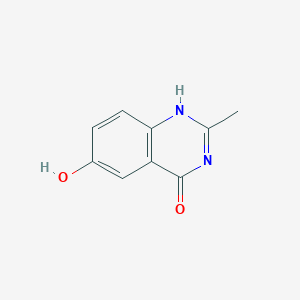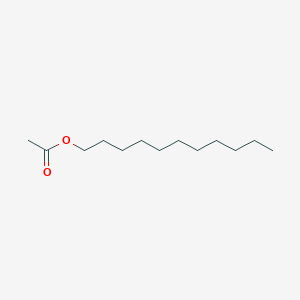
Undecyl acetate
Overview
Description
Undecyl acetate, also known as acetic acid undecyl ester, is an organic compound with the molecular formula C₁₃H₂₆O₂. It is an ester formed from undecanol and acetic acid. This compound is known for its pleasant fruity odor and is commonly used in the fragrance and flavor industry.
Preparation Methods
Synthetic Routes and Reaction Conditions: Undecyl acetate can be synthesized through the esterification reaction between undecanol and acetic acid. The reaction typically involves heating the reactants in the presence of an acid catalyst such as sulfuric acid. The general reaction is as follows:
C₁₁H₂₃OH+CH₃COOH→C₁₃H₂₆O₂+H₂O
Industrial Production Methods: In industrial settings, the production of this compound often involves the use of continuous reactors to maintain optimal reaction conditions and improve yield. The process may include steps such as distillation to purify the final product.
Chemical Reactions Analysis
Types of Reactions: Undecyl acetate undergoes several types of chemical reactions, including:
Hydrolysis: In the presence of water and an acid or base catalyst, this compound can be hydrolyzed back to undecanol and acetic acid.
Transesterification: This reaction involves the exchange of the ester group with another alcohol, forming a different ester and alcohol.
Reduction: Although less common, this compound can be reduced to undecanol under specific conditions.
Common Reagents and Conditions:
Hydrolysis: Acidic hydrolysis uses strong acids like hydrochloric acid, while basic hydrolysis (saponification) uses bases like sodium hydroxide.
Transesterification: Catalysts such as sodium methoxide or sulfuric acid are commonly used.
Reduction: Reducing agents like lithium aluminum hydride can be employed.
Major Products Formed:
Hydrolysis: Undecanol and acetic acid.
Transesterification: A different ester and alcohol.
Reduction: Undecanol.
Scientific Research Applications
Undecyl acetate has a wide range of applications in scientific research:
Chemistry: Used as a solvent and reagent in organic synthesis.
Biology: Employed in studies involving pheromones and insect behavior.
Medicine: Investigated for its potential antimicrobial properties.
Industry: Utilized in the production of fragrances, flavors, and as an intermediate in the synthesis of other compounds.
Mechanism of Action
The mechanism of action of undecyl acetate involves its interaction with specific molecular targets. In biological systems, it can act as a pheromone, influencing the behavior of insects. The ester group in this compound can undergo hydrolysis, releasing undecanol and acetic acid, which may exert antimicrobial effects by disrupting microbial cell membranes.
Comparison with Similar Compounds
Decyl acetate: Similar in structure but with one less carbon atom in the alkyl chain.
Dodecyl acetate: Similar in structure but with one more carbon atom in the alkyl chain.
Hexyl acetate: A shorter-chain ester with different physical and chemical properties.
Uniqueness of Undecyl Acetate: this compound’s unique combination of chain length and ester functionality gives it distinct properties, such as its specific odor profile and reactivity. Its intermediate chain length makes it versatile for various applications in fragrance, flavor, and industrial chemistry.
Properties
IUPAC Name |
undecyl acetate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H26O2/c1-3-4-5-6-7-8-9-10-11-12-15-13(2)14/h3-12H2,1-2H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CKQGCFFDQIFZFA-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCCCCOC(=O)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H26O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID80169523 | |
| Record name | Undecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
214.34 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1731-81-3 | |
| Record name | Undecyl acetate | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=1731-81-3 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Undecyl acetate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001731813 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 1-Undecanol, acetate | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=23056 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Undecyl acetate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID80169523 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Undecyl acetate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.015.501 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | UNDECYL ACETATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/70Z4PZ8M0S | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is the biological significance of Undecyl acetate?
A1: this compound [, , ] plays a crucial role as an intermediate in the bacterial degradation pathway of methyl ketones like 2-tridecanone. Specifically, Pseudomonas cepacia, Pseudomonas aeruginosa, and Pseudomonas multivorans utilize this pathway to break down 2-tridecanone for carbon and energy. [, , ] This pathway involves the oxidation of 2-tridecanone to this compound, highlighting the compound's importance in microbial metabolism. [, , ]
Q2: How is this compound produced by bacteria?
A2: Research suggests that Pseudomonas cepacia and Nocardia sp. can convert 2-tridecanone to this compound. [] While the exact mechanism is still under investigation, studies point towards a subterminal oxidation pathway being responsible for the initial attack on the methyl ketone. [] This pathway leads to the formation of this compound, which is then further metabolized by the bacteria. []
Q3: Is the production of this compound in bacteria dependent on specific growth conditions?
A3: Yes, the production of this compound esterase, the enzyme responsible for hydrolyzing this compound, is inducible and influenced by the carbon source provided to the bacteria. Studies on Pseudomonas cepacia revealed that growth on 2-tridecanone, 2-tridecanol, this compound, and to a lesser extent, 1-undecanol, led to the induction of this enzyme. [] This suggests that the bacteria can modulate the production of this enzyme based on the available substrate, highlighting a potential regulatory mechanism for this compound metabolism.
Q4: What is known about the enzyme responsible for this compound hydrolysis?
A4: Pseudomonas cepacia grown on 2-tridecanone produces an this compound esterase. [] This enzyme exhibits a strong affinity for this compound, with a Km of 2.3 × 10−2 M. [] It's classified as a carboxylesterase (B-esterase) and demonstrates activity towards both aliphatic and aromatic acetate esters. [] Interestingly, this enzyme appears to exist as two isoenzymes with the same molecular weight but different charges, suggesting subtle variations in their structures. []
Q5: Is the this compound esterase specific to this compound?
A5: While this compound esterase shows the highest reaction rate with this compound, it's not strictly specific to this substrate. The enzyme also hydrolyzes other aliphatic and aromatic acetate esters, although at lower rates when compared to this compound. [] This broader substrate range suggests a degree of flexibility in the enzyme's active site.
Q6: Beyond its role in bacterial metabolism, are there other applications of this compound?
A6: this compound is identified as a potential repellent against the turnip fly (Delia floralis). [] Although further research is needed to confirm its efficacy in field conditions. Additionally, this compound is found in the root extract of Cochlospermum tinctorium, a plant recognized for its potential antimicrobial properties. []
Q7: What are the chemical properties of this compound?
A7: Although specific spectroscopic data for this compound isn't provided within the provided research excerpts, its molecular formula is C13H26O2. Information on its synthesis through the reaction of undecyl halide with 14C-labeled sodium acetate is available, highlighting a key step in its production. []
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



